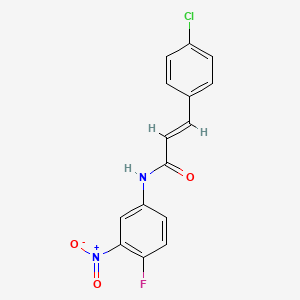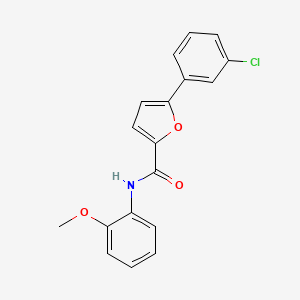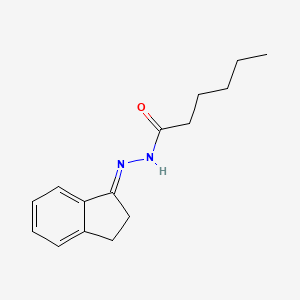
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EMD 1214063, is a synthetic compound that belongs to the class of flavonoids. It has been studied for its potential use in scientific research due to its various biological activities.
Mécanisme D'action
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 is not fully understood. However, it has been shown to interact with various cellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 in lab experiments is its potential as a novel anticancer agent. Its ability to induce apoptosis and inhibit cancer cell growth and proliferation make it a promising candidate for further study. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063. One direction is to further elucidate its mechanism of action and its interactions with cellular signaling pathways. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine its potential use in other scientific research applications, such as its anti-inflammatory and antioxidant properties.
Méthodes De Synthèse
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-fluorophenol with ethyl 2-bromoacetate to form ethyl 2-fluorophenylacetate. This intermediate is then reacted with 7-methoxy-4-methylcoumarin in the presence of a base to form 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063.
Applications De Recherche Scientifique
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been studied for its potential use in various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4/c1-4-12-9-13-17(10-16(12)22-3)23-11(2)19(18(13)21)24-15-8-6-5-7-14(15)20/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMTUAWBXIJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)